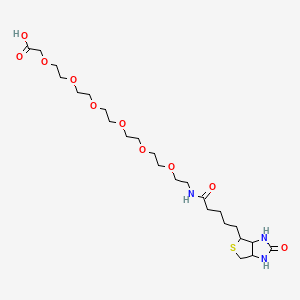
Biotin-PEG6-CH2COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-PEG6-CH2COOH is a compound that combines biotin, polyethylene glycol (PEG), and a carboxylic acid group. Biotin is a B-complex vitamin that has a strong affinity for avidin and streptavidin, making it useful in various biochemical applications. Polyethylene glycol (PEG) is a hydrophilic polymer that enhances the solubility and stability of the compound. The carboxylic acid group allows for further chemical modifications and conjugations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG6-CH2COOH typically involves the conjugation of biotin with a PEG chain that has a terminal carboxylic acid group. The process can be summarized as follows:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with PEG6-amine under mild conditions to form Biotin-PEG6-NH2.
Carboxylation: Finally, the amine group of Biotin-PEG6-NH2 is converted to a carboxylic acid group using a carboxylation reagent such as succinic anhydride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin and PEG are reacted in industrial reactors.
Purification: The product is purified using techniques such as chromatography to remove any unreacted starting materials and by-products.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency
Analyse Des Réactions Chimiques
Types of Reactions
Biotin-PEG6-CH2COOH can undergo various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can react with amines to form amide bonds.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Conjugation Reactions: The biotin moiety can bind to avidin or streptavidin, forming strong non-covalent complexes
Common Reagents and Conditions
Coupling Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC).
Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF).
Reaction Conditions: Mild temperatures (25-37°C), neutral to slightly basic pH
Major Products
Amides: Formed by reacting with amines.
Esters: Formed by reacting with alcohols.
Biotin-Avidin Complexes: Formed by binding to avidin or streptavidin
Applications De Recherche Scientifique
Biotin-PEG6-CH2COOH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of bioconjugates and PROTACs (proteolysis-targeting chimeras).
Biology: Employed in the labeling and detection of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of diagnostic assays and biosensors .
Mécanisme D'action
Biotin-PEG6-CH2COOH exerts its effects through the following mechanisms:
Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin, facilitating the detection and purification of biotinylated molecules.
PEGylation: The PEG chain increases the hydrophilicity and stability of the compound, reducing aggregation and enhancing solubility.
Carboxylation: The carboxylic acid group allows for further chemical modifications and conjugations, enabling the creation of complex bioconjugates
Comparaison Avec Des Composés Similaires
Biotin-PEG6-CH2COOH can be compared with other similar compounds, such as:
Biotin-PEG3-CH2COOH: Shorter PEG chain, resulting in lower solubility and stability.
N3-PEG6-CH2COOH: Contains an azide group instead of biotin, used in click chemistry applications.
Fmoc-NH-PEG6-CH2COOH: Contains an Fmoc-protected amine group, used in peptide synthesis .
This compound stands out due to its combination of biotin, PEG, and carboxylic acid functionalities, making it highly versatile for various biochemical applications.
Propriétés
Formule moléculaire |
C24H43N3O10S |
|---|---|
Poids moléculaire |
565.7 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C24H43N3O10S/c28-21(4-2-1-3-20-23-19(18-38-20)26-24(31)27-23)25-5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-22(29)30/h19-20,23H,1-18H2,(H,25,28)(H,29,30)(H2,26,27,31) |
Clé InChI |
OSYIWVPFILFDIG-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]triazole-4-carboxylic acid](/img/structure/B12310494.png)
![rac-(3aR,8aR)-7,7-dimethyl-octahydro-2H-furo[3,2-c]azepin-4-one, cis](/img/structure/B12310507.png)
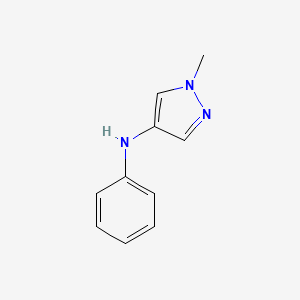
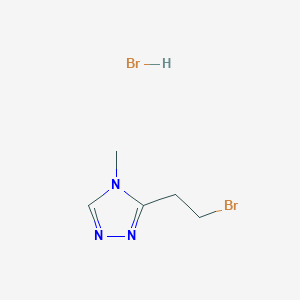

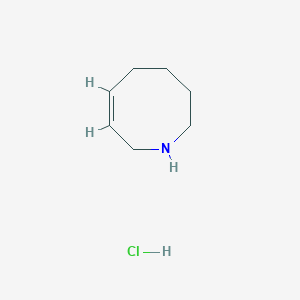
![rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride, trans](/img/structure/B12310539.png)
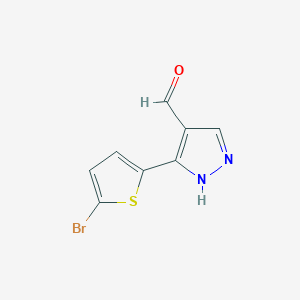
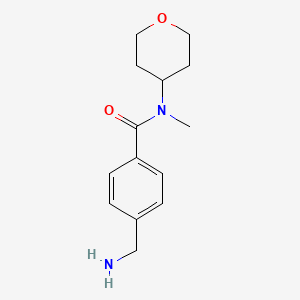
![rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine, cis](/img/structure/B12310553.png)


![2,3,9-trimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-10-ol](/img/structure/B12310566.png)

